molecular formula C18H23N5O5 B2511089 ethyl 4-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1797585-77-3

ethyl 4-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2511089
CAS No.: 1797585-77-3
M. Wt: 389.412
InChI Key: DGWASTMJZFRZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a 1,2,4-triazolone core substituted with a cyclopropyl group and a furan-2-yl moiety. The piperazine ring is functionalized with an acetyl spacer and an ethyl carboxylate ester. The compound’s synthesis likely involves cyclocondensation of thiosemicarbazides or hydrazine derivatives, followed by acetylation and piperazine coupling, though procedural details are absent in the referenced materials .

Properties

IUPAC Name

ethyl 4-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5/c1-2-27-18(26)21-9-7-20(8-10-21)15(24)12-22-17(25)23(13-5-6-13)16(19-22)14-4-3-11-28-14/h3-4,11,13H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWASTMJZFRZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This compound incorporates a triazole moiety, a cyclopropyl group, and a furan ring, which are known to contribute to various pharmacological effects.

Structural Characteristics

The molecular formula of the compound is C17H22N4O5C_{17}H_{22}N_{4}O_{5}, with a molecular weight of approximately 362.386 g/mol. The structure includes:

  • Triazole Ring : Known for antifungal and antibacterial properties.
  • Furan Ring : Associated with various biological activities including anticancer effects.
  • Cyclopropyl Group : Often enhances the pharmacokinetic profile of compounds.

Biological Activities

Research indicates that compounds with triazole and furan functionalities exhibit diverse biological activities:

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:

  • Antibacterial : Exhibits activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The incorporation of the furan and triazole moieties suggests potential anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cell lines through:

  • Mechanism of Action : Interference with cellular signaling pathways and induction of oxidative stress.

Anti-inflammatory and Analgesic Effects

The compound may also possess anti-inflammatory properties. Research on related triazole derivatives indicates:

  • Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in vitro.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural ComponentBiological Activity
Triazole RingAntifungal, Antibacterial
Furan RingAnticancer
Cyclopropyl GroupEnhanced potency

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and screened for their antimicrobial activity. The presence of the triazole ring was crucial for enhancing the antibacterial efficacy against E. coli and S. aureus .
  • Furan-containing Compounds : Research indicated that furan derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF7 .
  • Combination Therapies : Compounds similar to ethyl 4-(2-(4-cyclopropyl... have been evaluated in combination with traditional antibiotics to enhance efficacy against resistant bacterial strains .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Ethyl 4-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate has been studied for its efficacy against various bacterial strains and fungi. The presence of the furan moiety enhances its bioactivity due to its ability to interact with biological targets effectively.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The structural components like the piperazine ring and triazole moiety are known to influence cell signaling pathways involved in cancer progression. Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential for further development as an anticancer agent.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. This application is particularly relevant in treating conditions such as arthritis or other inflammatory diseases where modulation of inflammatory pathways is beneficial.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized various triazole derivatives and tested their antimicrobial activity against a panel of pathogens. This compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Screening

A recent investigation focused on the anticancer properties of triazole derivatives revealed that ethyl 4-(2-(4-cyclopropyl-3-(furan-2-y)-5-octanoyl)-triazoles exhibited cytotoxic effects on several cancer cell lines. The study highlighted the need for further exploration into its mechanism of action .

Comparison with Similar Compounds

Research Findings and Limitations

  • Biological Data : Absent in the referenced materials. Comparisons rely on structural inferences rather than experimental IC₅₀, LogP, or ADME profiles.
  • Synthetic Routes : Evidence lacks synthetic protocols, complicating direct comparison of yields or scalability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.